Navigating the Isotopic Landscape: A Technical Guide to the NMR Spectroscopy of Ethyl β-Alanine-2,2,3,3-d4 Ester
Navigating the Isotopic Landscape: A Technical Guide to the NMR Spectroscopy of Ethyl β-Alanine-2,2,3,3-d4 Ester
For distribution to researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the reference Nuclear Magnetic Resonance (NMR) spectra for Ethyl β-Alanine-2,2,3,3-d4 Ester. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles at play, rooted in practical, field-tested insights. We will delve into the theoretical underpinnings of how isotopic labeling with deuterium at the 2 and 3 positions of the β-alanine backbone profoundly influences the resulting NMR spectra, offering a powerful tool for structural elucidation and isotopic purity assessment.
The Significance of Deuterium Labeling in NMR Spectroscopy
Deuterium (²H or D), an isotope of hydrogen with a nucleus containing one proton and one neutron, possesses a nuclear spin of 1, unlike the spin-1/2 of a proton (¹H).[1] This fundamental difference is the cornerstone of its utility in ¹H NMR spectroscopy. When a proton in an organic molecule is replaced by a deuterium atom, the signal corresponding to that proton disappears from the ¹H NMR spectrum.[2] This selective "silencing" of signals is an invaluable technique for simplifying complex spectra and aiding in signal assignment.[3]
Furthermore, the use of deuterated solvents is a standard practice in NMR to avoid a large, overwhelming solvent signal in the ¹H spectrum.[4] While the primary role of deuteration in this context is to render the solvent "invisible" in ¹H NMR, the isotopic substitution within the analyte molecule itself, as in Ethyl β-Alanine-2,2,3,3-d4 Ester, is a deliberate strategy for structural analysis.
Predicted ¹H NMR Spectrum of Ethyl β-Alanine-2,2,3,3-d4 Ester
The structure of Ethyl β-Alanine-2,2,3,3-d4 Ester dictates a simplified ¹H NMR spectrum compared to its non-deuterated counterpart. The deuteration at the C2 and C3 positions eliminates the signals from the protons that would otherwise be attached to these carbons.
Molecular Structure:
Caption: Molecular structure of Ethyl β-Alanine-2,2,3,3-d4 Ester.
Based on this structure, the expected signals in the ¹H NMR spectrum are:
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Ethyl Ester Protons:
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A quartet corresponding to the methylene protons (-O-CH₂ -CH₃). The chemical shift is anticipated in the range of 3.7-4.1 ppm .[5][6] This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal will be split into a quartet by the three neighboring methyl protons.
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A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ). This signal is expected to appear further upfield, typically in the range of 1.2-1.3 ppm .[5] It will be split into a triplet by the two neighboring methylene protons. The typical coupling constant for ethyl groups is around 7.1 Hz.[7]
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Amine Protons:
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A broad singlet corresponding to the amine (-NH₂ ) protons. The chemical shift of amine protons can be highly variable, typically appearing between 1-5 ppm , and is dependent on factors such as solvent, concentration, and temperature.[5] The broadness of the signal is due to quadrupole broadening and potential chemical exchange with the solvent. To confirm the identity of this peak, a D₂O exchange experiment can be performed, which will cause the signal to disappear.[2]
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| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) |
| -O-CH₂ -CH₃ | 3.7 - 4.1 | Quartet | ~7.1 Hz |
| -O-CH₂-CH₃ | 1.2 - 1.3 | Triplet | ~7.1 Hz |
| -NH₂ | 1 - 5 (variable) | Broad Singlet | N/A |
Predicted ¹³C NMR Spectrum of Ethyl β-Alanine-2,2,3,3-d4 Ester
In the ¹³C NMR spectrum, all five carbon atoms of the molecule will be visible. The deuteration at C2 and C3 will have a subtle but noticeable effect.
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Isotope Effect: The presence of deuterium atoms on a carbon typically causes a small upfield shift (to a lower ppm value) for that carbon's resonance compared to its protonated counterpart. This is known as the deuterium isotope effect.[8]
-
Coupling to Deuterium: In a standard proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons (C2 and C3) may appear as multiplets due to coupling with deuterium (¹³C-²H coupling). Since deuterium has a spin of 1, a CD₂ group will typically appear as a quintet (1:2:3:2:1 intensity ratio).[9]
Expected Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C =O (Ester Carbonyl) | ~172 | The chemical shift of carbonyl carbons is sensitive to the solvent environment.[10] |
| -O-C H₂-CH₃ | ~60 | |
| C D₂-C=O (C2) | ~35 | May show an upfield shift and multiplicity due to deuterium. |
| NH₂-C D₂ (C3) | ~33 | May show an upfield shift and multiplicity due to deuterium. |
| -O-CH₂-C H₃ | ~14 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Data Acquisition
The following protocol provides a robust framework for acquiring high-quality NMR spectra of Ethyl β-Alanine-2,2,3,3-d4 Ester.
Workflow for NMR Data Acquisition and Analysis:
Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of Ethyl β-Alanine-2,2,3,3-d4 Ester.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Deuterium Oxide, D₂O) to a final volume of 0.6-0.7 mL. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[10][11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous solutions, a water-soluble standard like DSS or TSP is recommended.[11]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.[4]
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer might include: a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
To confirm the NH₂ peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ signal should disappear or significantly diminish.[2]
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 128 or more) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons and carbons in deuterated environments.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase correction and baseline correction to ensure accurate integration and peak identification.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected multiplicities and integration ratios in the ¹H NMR spectrum (a 2H quartet and a 3H triplet for the ethyl group) provide an internal check on the structural integrity of that moiety. The disappearance of the amine protons upon D₂O exchange is a definitive confirmation of their assignment. In the ¹³C spectrum, the presence of five signals confirms the carbon backbone, and the characteristic multiplicities of the deuterated carbons can provide further evidence of successful isotopic labeling.
By adhering to these rigorous experimental and analytical procedures, researchers can confidently obtain and interpret the NMR spectra of Ethyl β-Alanine-2,2,3,3-d4 Ester, ensuring the highest degree of scientific integrity. This deuterated compound serves as an important intermediate in the synthesis of isotopically labeled pharmaceutical metabolites, such as those of Tianeptine, where precise structural confirmation is paramount.[12]
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1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed. (2018, December 15). Retrieved from [Link]
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Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed. (2019, September 24). Retrieved from [Link]
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Why is deuterium used in NMR? - ResearchGate. (2019, April 25). Retrieved from [Link]
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The effect of deuteration on high resolution 13C solid state NMR spectra of a 7-TM protein - Department of Biochemistry. (2007, October 4). Retrieved from [Link]
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Alanine, N-isobutyryl-, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
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THE 19F NMR OF AMINO ACID DERIVATIVES - ScholarWorks. (n.d.). Retrieved from [Link]
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Medical Physics Module 23: Chemical shifts, coupling constants and spectral interpretat - e-PG Pathshala. (n.d.). Retrieved from [Link]
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Conformation and configuration of some α,β-unsaturated carbonyl compounds from their nuclear magnetic resonance spectra - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]
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deuterated nmr solvents handy reference data. (n.d.). Retrieved from [Link]
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Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC - PubMed. (2007, August 15). Retrieved from [Link]
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Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]
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400 MHz 1H NMR spectrum of alanine in D2O; (b) inversion-recovery pulse... - ResearchGate. (n.d.). Retrieved from [Link]
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Conformational Equilibria of β-Alanine and Related Compounds as Studied by NMR Spectroscopy | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
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Advances in the synthesis of β-alanine - Frontiers. (n.d.). Retrieved from [Link]
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β-Alanine, N-(4-methoxybenzoyl)-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
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